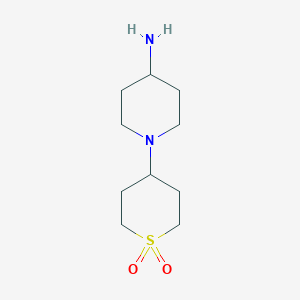

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Overview

Description

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S. It is known for its unique structure, which includes a tetrahydrothiopyran ring and an aminopiperidine moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The aminopiperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to participate in nucleophilic substitutions and other reaction types.

Biology

- Antimicrobial Activity : Studies have indicated that 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide exhibits antimicrobial properties against various pathogens. Its mechanism involves disruption of microbial cell functions.

- Antiplasmodial Activity : Research has shown that this compound inhibits lactate dehydrogenase activity in Plasmodium falciparum, suggesting potential as an antimalarial agent.

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's interaction with specific molecular targets may lead to the development of new treatment strategies.

Antiplasmodial Activity

In a study assessing its effects on Plasmodium falciparum, the compound demonstrated significant inhibition of lactate dehydrogenase activity in infected erythrocytes, indicating its potential as an antimalarial agent.

Cytotoxicity Assessment

Cytotoxic effects were evaluated using human monocyte cell lines (U-937). The MTT assay revealed that exposure to varying concentrations resulted in a dose-dependent decrease in cell viability .

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran: Lacks the 1,1-dioxide functionality.

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1-oxide: Contains only one oxygen atom in the sulfone group.

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride: A salt form of the compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the aminopiperidine and tetrahydrothiopyran moieties, along with the 1,1-dioxide functionality, makes it a versatile compound for various research applications.

Biological Activity

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrahydrothiopyran ring and an aminopiperidine moiety. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2S |

| Molecular Weight | 232.35 g/mol |

| Canonical SMILES | C1CN(CCC1N)C2CCS(=O)(=O)CC2 |

| CAS Number | 1156407-08-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aminopiperidine moiety has been shown to modulate the activity of certain receptors and enzymes, influencing several cellular processes. Notably, it may act as an allosteric modulator, affecting the binding and activity of enzymes involved in critical metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and certain fungi, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties. It has been evaluated for its efficacy against viruses responsible for tropical diseases, showing promise in disrupting viral replication mechanisms.

Antiparasitic Effects

Significant findings have emerged regarding the antiparasitic properties of this compound. In studies involving Leishmania and Plasmodium species, the compound demonstrated cytotoxicity at low micromolar concentrations (EC50 < 10 µM). The mechanism involves the induction of oxidative stress in parasites, leading to cell death due to mitochondrial dysfunction and disruption of redox homeostasis .

Case Studies

- Antiplasmodial Activity : In a study assessing its effects on Plasmodium falciparum, the compound was shown to inhibit lactate dehydrogenase activity in infected erythrocytes, indicating potential as an antimalarial agent .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using human monocyte cell lines (U-937). The MTT assay revealed that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran | Lacks the 1,1-dioxide functionality | Limited antimicrobial properties |

| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1-oxide | Contains only one oxygen atom in sulfone group | Reduced efficacy against parasites |

| This compound dihydrochloride | Salt form with enhanced solubility | Similar activity but altered pharmacokinetics |

Properties

IUPAC Name |

1-(1,1-dioxothian-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFEECPMXQTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.